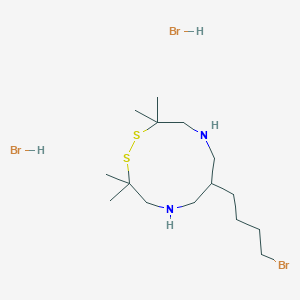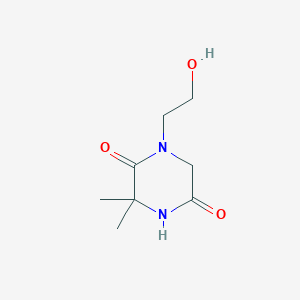![molecular formula C8H8N2S B138003 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione CAS No. 156136-85-5](/img/structure/B138003.png)
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione
概要
説明
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the indole family Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities
準備方法
The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione typically involves the reaction of 2-amino-3-methylpyridine with carbon disulfide under basic conditions, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of novel molecules with potential biological activities.
Biology: The compound has been studied for its potential anti-inflammatory and antimicrobial properties. It has shown promise in inhibiting the growth of certain bacterial strains and reducing inflammation in biological models.
Medicine: Research has indicated that derivatives of this compound may have potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in inflammatory and microbial processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can disrupt bacterial cell wall synthesis, leading to the inhibition of bacterial growth.
類似化合物との比較
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione can be compared with other similar compounds, such as:
1-Methylindole: While both compounds share a similar indole structure, 1-Methylindole lacks the thione group, which significantly alters its chemical reactivity and biological activity.
7-Azaindole: This compound is structurally similar but does not have the methyl group at the 1-position. The presence of the methyl group in this compound can influence its steric and electronic properties, making it unique.
2-Methyl-7-azaindole:
特性
CAS番号 |
156136-85-5 |
|---|---|
分子式 |
C8H8N2S |
分子量 |
164.23 g/mol |
IUPAC名 |
1-methyl-3H-pyrrolo[2,3-b]pyridine-2-thione |
InChI |
InChI=1S/C8H8N2S/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 |
InChIキー |
PMIKSFDQARCBEP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
正規SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
同義語 |
2H-Pyrrolo[2,3-b]pyridine-2-thione, 1,3-dihydro-1-methyl- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



acetic acid](/img/structure/B137935.png)




![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)





